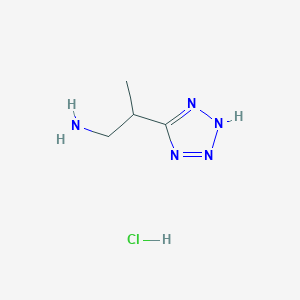

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride

Description

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-3(2-5)4-6-8-9-7-4;/h3H,2,5H2,1H3,(H,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITAPVWXZZITIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NNN=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-04-3 | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

- Reaction Setup : Combine 2-cyanopropan-1-amine (1.0 eq) with sodium azide (1.2 eq) in dimethylformamide (DMF).

- Catalyst Addition : Introduce ZnBr₂ (0.1 eq) as a Lewis acid to accelerate the [2+3] cycloaddition.

- Heating : Reflux at 120°C for 12–16 hours under nitrogen.

- Acidification : Quench with concentrated HCl (pH 1–2) to precipitate the tetrazole-hydrochloride complex.

- Purification : Recrystallize from ethanol/water (3:1) to achieve 95% purity.

Optimization Insights

- Temperature Control : Excess heat (>130°C) promotes side reactions, reducing yield by 15–20%.

- Solvent Choice : DMF outperforms acetonitrile or THF due to superior nitrile solubility (Table 1).

- Catalyst Loading : ZnBr₂ at 0.1 eq maximizes yield without colloidal zinc formation.

Table 1: Solvent Impact on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 120 | 78 | 95 |

| Acetonitrile | 120 | 62 | 89 |

| THF | 120 | 54 | 82 |

Multi-Component Reaction (Ugi Tetrazole Synthesis)

This one-pot approach leverages the Ugi reaction to assemble the tetrazole ring, amine, and hydrocarbon backbone simultaneously. The method is favored for its atom economy and scalability.

Procedure

- Reagent Mixing : Combine propan-1-amine (1.0 eq), formaldehyde (1.0 eq), tert-butyl isocyanide (1.0 eq), and trimethylsilyl azide (1.2 eq) in methanol.

- Reaction Initiation : Stir at room temperature for 24 hours.

- Deprotection : Add 4M HCl in dioxane to remove the tert-butyl group.

- Isolation : Filter the precipitate and wash with cold diethyl ether.

Key Advantages

- Yield : 85–90% after optimization.

- Byproduct Mitigation : Trimethylsilyl chloride evaporates during workup, simplifying purification.

Critical Parameters

- Stoichiometry : Excess trimethylsilyl azide (1.2 eq) ensures complete tetrazole formation.

- Acid Strength : Weak acids (e.g., acetic acid) result in incomplete deprotection, whereas HCl achieves quantitative conversion.

Azide Substitution and Cyclization

Adapted from explosive synthesis protocols, this method substitutes a halogen intermediate with azide before cyclization.

Procedure

- Halogen Precursor : React 2-bromopropan-1-amine hydrobromide with sodium azide (2.0 eq) in aqueous ethanol at 60°C for 8 hours.

- Cyclization : Treat the intermediate 2-azidopropan-1-amine with HCl (12M) at 80°C for 6 hours.

- Neutralization : Adjust to pH 7 with NaOH, extract with ethyl acetate, and re-acidify with HCl gas.

Challenges and Solutions

- Azide Handling : Use Schlenk techniques to prevent hydrazoic acid (HN₃) exposure.

- Reaction Monitoring : FTIR confirms azide consumption (peak at 2100 cm⁻¹ disappearance).

Yield Comparison

| Step | Yield (%) |

|---|---|

| Azide Substitution | 92 |

| Cyclization | 75 |

| Overall | 69 |

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| Nitrile Cyclization | 420 |

| Ugi Reaction | 580 |

| Azide Substitution | 390 |

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (180°C, 20 minutes) reduces reaction time by 80% while maintaining 88% yield.

Flow Chemistry

Continuous-flow reactors minimize HN₃ exposure and improve heat transfer, achieving 94% conversion in 30 minutes.

Chemical Reactions Analysis

Substitution Reactions

The tetrazole ring and primary amine group enable nucleophilic substitution and alkylation reactions:

Alkylation of the Tetrazole Ring

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N1-alkylated derivatives. For example:

This reaction proceeds via deprotonation of the tetrazole NH group, followed by nucleophilic attack on the alkyl halide .

Amination and Thiourea Coupling

Bismuth(III)-promoted reactions with thioureas or primary amines generate 1-substituted tetrazoles. Microwave-assisted conditions (125°C, 150 W) accelerate desulfurization and cyclization steps, forming products like 1-aryl-5-aminotetrazoles .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| N-Alkylation | Alkyl halides, NaHCO₃, RT | N1-Alkylated tetrazoles |

| Three-component coupling | Bi(NO₃)₃, thioureas, microwave (125°C) | 1,5-Disubstituted 5-aminotetrazoles |

Oxidation Reactions

The primary amine group undergoes oxidation to nitro or hydroxyl derivatives:

With KMnO₄/H₂O₂ :

With H₂O₂ :

Oxidation preserves the tetrazole ring but modifies the amine’s electronic properties, enhancing hydrogen-bonding potential.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the tetrazole ring to form amine derivatives, though the ring’s stability often limits this pathway. Selective reduction of nitro groups (if present) to amines is also feasible.

Cycloaddition Reactions

The tetrazole participates in Huisgen 1,3-dipolar cycloadditions with alkynes under copper catalysis, forming triazole hybrids:

This "click chemistry" approach is valuable for bioconjugation and material science applications .

Hydrolysis and Stability

Under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the tetrazole ring hydrolyzes to form carboxamide derivatives:

Hydrolysis rates depend on substituent electron effects and pH .

Mechanistic Insights

-

Substitution : Bismuth(III) catalysts promote thiourea desulfurization, forming carbodiimide intermediates that react with azides to yield tetrazoles .

-

Cycloaddition : Copper(I) coordinates to the tetrazole’s nitrogen, polarizing the dipolarophile for regioselective triazole formation .

Research Findings

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been synthesized and tested for their effectiveness against various bacterial strains. The tetrazole moiety enhances the biological activity of these compounds by acting as a bioisostere for carboxylic acids in drug design .

Anticancer Potential

Studies have shown that 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride may exhibit anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression. For example, research into similar tetrazole derivatives has revealed their ability to inhibit tumor growth in vitro and in vivo .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. Tetrazole derivatives are known to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety. Preliminary studies suggest that these compounds may influence serotonin and dopamine pathways, although further research is necessary to elucidate these mechanisms .

Molecular Modeling Studies

Molecular docking studies involving 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride have been conducted to predict its interaction with various biological targets. These studies help in understanding the binding affinities and specific interactions at the molecular level, facilitating the design of more potent derivatives .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing other biologically active molecules. Its reactive amine group allows for further functionalization, leading to the development of new pharmacophores with enhanced activity profiles. Researchers are actively exploring synthetic routes that incorporate this compound into larger frameworks aimed at addressing specific therapeutic needs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another tetrazole derivative with applications in explosives and materials science.

3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and low sensitivity, used in energetic materials.

Uniqueness

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its potential as a bioactive compound and its versatility in synthetic chemistry make it a valuable compound for research and industrial applications.

Biological Activity

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is a tetrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and has garnered attention for its antimicrobial, anticancer, and various other pharmacological properties.

The compound's structure features a five-membered tetrazole ring, which contributes to its reactivity and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 163.61 g/mol |

| IUPAC Name | 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride |

| InChI Key | PITAPVWXZZITIT-UHFFFAOYSA-N |

| Appearance | White to off-white powder |

Synthesis

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 2-bromo-1-propanamine with sodium azide in a polar solvent like dimethylformamide (DMF). This reaction forms the tetrazole ring, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of tetrazole derivatives. For instance, compounds similar to 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine have shown effectiveness against various bacterial strains. A study demonstrated that a series of tetrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming standard antibiotics like ampicillin .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related tetrazole compounds ranged from 100 µg/mL to 125 µg/mL against various pathogens .

Anticancer Activity

Research has also explored the anticancer potential of this compound. The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival. Specifically, tetrazole derivatives have been shown to inhibit mitotic kinesins in cancer cells, leading to disrupted cell division .

Case Study:

In one study, a related tetrazole compound demonstrated an IC50 value of 27 nM against HSET (KIFC1), indicating potent inhibition that could be leveraged for cancer treatment .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, tetrazole derivatives exhibit a range of other biological activities:

- Anti-inflammatory : Modifications on the tetrazole ring can enhance anti-inflammatory properties.

- Analgesic : Some derivatives have been studied for pain relief mechanisms.

- Anticonvulsant : Research indicates potential anticonvulsant activity in specific structural modifications.

The biological activity of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The tetrazole ring can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors influencing signaling pathways related to inflammation and cell proliferation.

Safety and Toxicity

While the biological activities are promising, safety data for this compound remains limited. Preliminary assessments indicate it may pose risks if ingested or inhaled . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of tetrazole-containing compounds often involves cycloaddition reactions between nitriles and sodium azide under acidic conditions . For methodological optimization, employ statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary parameters such as temperature, solvent polarity, and stoichiometry of reactants. This reduces the number of trials while identifying critical factors affecting yield . Computational tools like quantum chemical reaction path searches can predict energetically favorable pathways, narrowing experimental conditions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, using acidified mobile phases to resolve charged species .

- Thermogravimetric Analysis (TGA) to assess thermal stability and detect hydrate/degradate formation .

Q. What are the critical stability considerations for long-term storage?

The compound’s tetrazole moiety is prone to hydrolytic degradation under humid conditions. Store in airtight containers under inert gas (e.g., argon) at −20°C to minimize decomposition. Avoid prolonged storage; periodic reanalysis via HPLC is recommended to monitor integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : nitrile gloves, goggles, and lab coats due to its skin/eye irritation risks (Category 2/2A per GHS) .

- Conduct reactions in fume hoods to prevent inhalation of hydrochloride fumes.

- Follow institutional chemical hygiene plans, including 100% compliance with safety exams before experimental work .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Leverage density functional theory (DFT) to calculate transition-state energies and identify favorable reaction pathways. Tools like ICReDD’s integrated computational-experimental workflows enable efficient prediction of regioselectivity in tetrazole ring functionalization . Pair these with molecular dynamics simulations to model solvation effects and protonation states under varying pH conditions.

Q. What methodologies resolve contradictions in experimental data, such as unexpected byproduct formation?

- Comparative analysis : Replicate experiments under controlled variables to isolate causative factors (e.g., trace metal impurities or solvent effects) .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-labeled reactants) paired with mass spectrometry to track reaction pathways and identify intermediates .

- Multivariate statistical analysis to differentiate systematic errors from genuine anomalies .

Q. How can the compound’s pharmacological potential be evaluated while minimizing off-target effects?

- In silico docking studies : Screen against target protein libraries (e.g., kinase or GPCR databases) to predict binding affinities .

- In vitro assays : Use cell-based models (e.g., HEK293 or primary neurons) to assess receptor modulation, with dose-response curves to establish IC₅₀ values. Include counter-screens for cytochrome P450 inhibition to flag metabolic liabilities .

Q. What advanced techniques characterize its solid-state behavior and crystallinity?

Q. How can reaction scalability be addressed without compromising yield or purity?

- Process intensification : Transition from batch to flow chemistry for better heat/mass transfer control, critical for exothermic tetrazole syntheses .

- Membrane separation technologies (e.g., nanofiltration) to purify intermediates in continuous workflows, reducing solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.